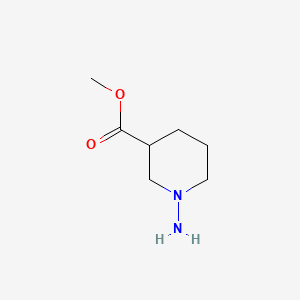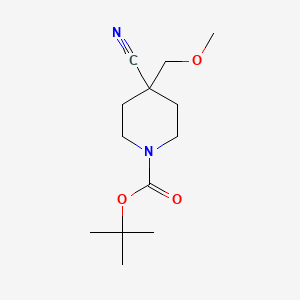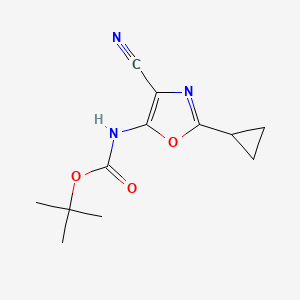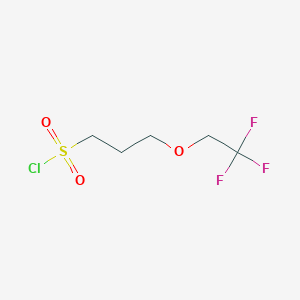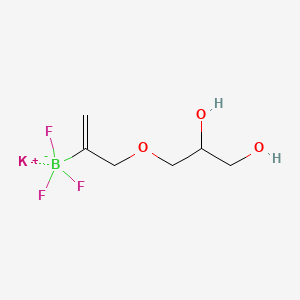
Potassium (3-(2,3-dihydroxypropoxy)prop-1-en-2-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoroborate in the molecule imparts unique properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide typically involves the reaction of a suitable boronic acid or boronate ester with potassium fluoride and a suitable alkene. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids or esters, while reduction reactions produce borohydrides .
Wissenschaftliche Forschungsanwendungen
Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of new biomolecules and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide involves its ability to participate in various chemical reactions, particularly those involving the formation and breaking of carbon-boron bonds. The trifluoroborate group acts as a nucleophile, allowing it to react with electrophiles to form new chemical bonds. This reactivity is facilitated by the presence of a palladium catalyst, which helps to stabilize the reaction intermediates and promote the desired transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
- Potassium trifluoro(3-(pyrrolidin-1-yl)prop-1-en-2-yl)borate
Uniqueness
Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide is unique due to its specific structure, which includes a dihydroxypropoxy group. This structural feature imparts unique reactivity and stability to the compound, making it valuable in applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H11BF3KO3 |
|---|---|
Molekulargewicht |
238.06 g/mol |
IUPAC-Name |
potassium;3-(2,3-dihydroxypropoxy)prop-1-en-2-yl-trifluoroboranuide |
InChI |
InChI=1S/C6H11BF3O3.K/c1-5(7(8,9)10)3-13-4-6(12)2-11;/h6,11-12H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
FHZBPIZEBYATFM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C(=C)COCC(CO)O)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


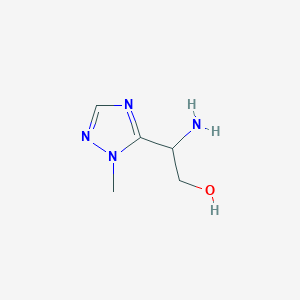
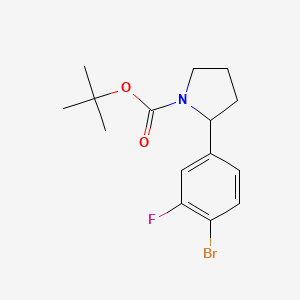
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)

